molecular formula C11H14N4O2 B2942254 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione CAS No. 1556019-89-6

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2942254
CAS No.: 1556019-89-6
M. Wt: 234.259
InChI Key: FPIVDSJDRKETAR-SNAWJCMRSA-N
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Description

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione is a chemical compound belonging to the purine family. This compound is characterized by its unique structure, which includes a but-2-enyl group attached to the purine ring. Purines are essential components in biochemistry, playing crucial roles in various biological processes, including the synthesis of nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with an appropriate but-2-enyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted purines depending on the reagents used.

Scientific Research Applications

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in nucleotide metabolism and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound may inhibit these enzymes, leading to disruptions in nucleotide metabolism and subsequent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific but-2-enyl substitution, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIVDSJDRKETAR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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